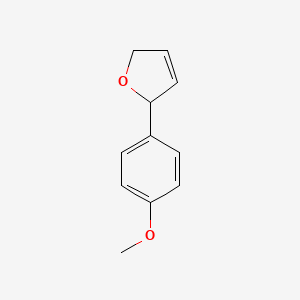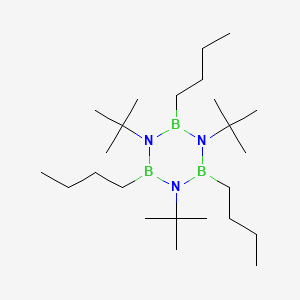
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane is a complex organic compound characterized by its unique structure, which includes both tributyl and tri-tert-butyl groups attached to a triazatriborinane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of tributylborane with tri-tert-butyltriazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boron-oxygen compounds.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of advanced materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the boron component.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Another similar compound with different functional groups.
Uniqueness
2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane is unique due to its combination of boron and triazine components, which confer distinct chemical and biological properties not found in other similar compounds .
Propiedades
Número CAS |
83183-14-6 |
|---|---|
Fórmula molecular |
C24H54B3N3 |
Peso molecular |
417.1 g/mol |
Nombre IUPAC |
2,4,6-tributyl-1,3,5-tritert-butyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C24H54B3N3/c1-13-16-19-25-28(22(4,5)6)26(20-17-14-2)30(24(10,11)12)27(21-18-15-3)29(25)23(7,8)9/h13-21H2,1-12H3 |
Clave InChI |
HMXSUSANULZODA-UHFFFAOYSA-N |
SMILES canónico |
B1(N(B(N(B(N1C(C)(C)C)CCCC)C(C)(C)C)CCCC)C(C)(C)C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14411840.png)
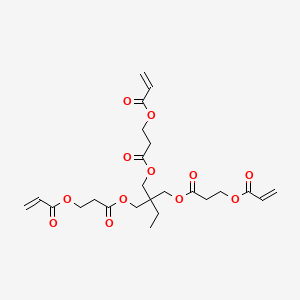
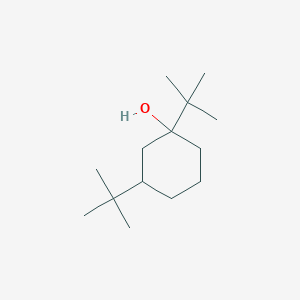
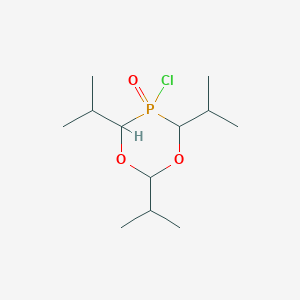
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)
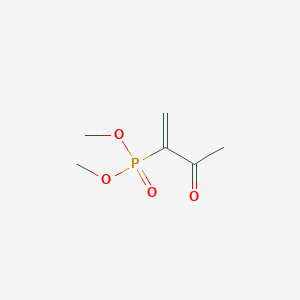



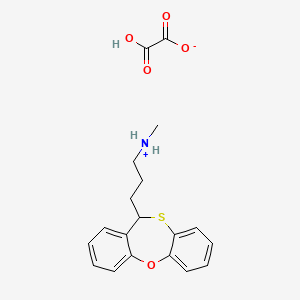
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)

